molecular formula C13H20N4S2 B14362574 4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) CAS No. 91631-43-5

4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)

Cat. No.: B14362574
CAS No.: 91631-43-5
M. Wt: 296.5 g/mol
InChI Key: UNEGPPSRAZOWDV-UHFFFAOYSA-N
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Description

4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) is a complex organic compound characterized by its unique structure, which includes imidazole rings and sulfur linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-1H-imidazole with a propane-1,3-diyl bis(sulfanediylmethylene) precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole rings.

Scientific Research Applications

4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) involves its interaction with specific molecular targets. The imidazole rings can bind to metal ions, influencing enzymatic activity or disrupting biological pathways. The sulfur linkages may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(6-methyl-1H-imidazole)
  • 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-ethyl-1H-imidazole)

Uniqueness

4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) is unique due to its specific substitution pattern on the imidazole rings and the presence of sulfur linkages

Properties

CAS No.

91631-43-5

Molecular Formula

C13H20N4S2

Molecular Weight

296.5 g/mol

IUPAC Name

5-methyl-4-[3-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]propylsulfanylmethyl]-1H-imidazole

InChI

InChI=1S/C13H20N4S2/c1-10-12(16-8-14-10)6-18-4-3-5-19-7-13-11(2)15-9-17-13/h8-9H,3-7H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

UNEGPPSRAZOWDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCCSCC2=C(NC=N2)C

Origin of Product

United States

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